molecular formula C53H87NO19 B1682567 チルバロシン CAS No. 63409-12-1

チルバロシン

カタログ番号 B1682567
CAS番号: 63409-12-1
分子量: 1042.3 g/mol
InChIキー: KCJJINQANFZSAM-ADGRHPCQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tylvalosin, sold under the brand name Aiviosin, is a macrolide antibiotic used for the treatment of bacterial infections in swine . It is also referred to as acetylisovaleryltylosin . It is used as tylvalosin tartrate .


Synthesis Analysis

Tylvalosin is synthesized by a bioconversion process using Streptomyces thermotolerans with tylosin as the substrate . The final yield of this process was 8148 U mL−1 . The crude tylvalosin is obtained from an acid and alkali recrystallization of the fermentation broth .


Molecular Structure Analysis

The structure of tylvalosin is characterized using infrared spectroscopy and nuclear magnetic resonance analysis . The crystal structure of tylvalosin is determined using X-ray single crystal diffraction .


Chemical Reactions Analysis

The study reported the systematic bioconversion, purification, and characterization of tylvalosin . The tylvalosin product was qualitatively analyzed using ultra-performance liquid chromatography tandem quadrupole time-of-flight mass spectrometry .


Physical And Chemical Properties Analysis

Tylvalosin has a chemical formula of C53H87NO19 and a molar mass of 1 042.267 g·mol−1 .

科学的研究の応用

チルバロシン:科学研究における応用の包括的な分析

1. 豚および家禽における呼吸器感染症 チルバロシンは、豚および家禽の呼吸器感染症の治療に、獣医学において広く用いられています。 マイコプラズマ・ヒオプネウモニアローソニア・イントラセルラリス、およびパスツレラ・ムルトシダなどの病原体に対して効果的であり、これらの動物における呼吸器疾患の一般的な原因となっています .

腸内細菌感染症: この抗生物質は、動物の腸管に影響を与える腸内細菌感染症の治療にも適応されています。 特に家禽において、壊死性腸炎や胆管肝炎などの疾患の管理に不可欠です .

生体変換と精製: 科学研究では、ストレプトマイセス・サーモトレランスを用いたチロシンのチルバロシンへの生体変換が検討されています。 このプロセスは、チルバロシンの体系的な生体変換、精製、および特性評価を含み、獣医学用途における大規模生産および精製の可能性を強調しています .

豚の流行性肺炎: チルバロシンは、豚に影響を与える重要な呼吸器疾患である豚の流行性肺炎の予防と治療に適応されています。 その有効性は、病原体の感染レベルと肺病変の発生を減らすのに役立ちます .

回腸炎(豚繁殖性腸炎): 豚では、チルバロシンは回腸炎の管理に使用されます。回腸炎は、豚繁殖性腸炎とも呼ばれ、豚の生産において深刻な経済的損失につながる可能性のある一般的な腸疾患です .

豚赤痢症および大腸炎: この抗生物質は、豚の腸の健康に影響を与える深刻な疾患である豚赤痢症および大腸炎にも効果的です。 チルバロシンはこれらの状態を治療する役割を果たし、動物の福祉と生産性を向上させます .

作用機序

Target of Action

Tylvalosin, a macrolide antibiotic, primarily targets bacteria, including Gram-positive, some Gram-negative organisms, and mycoplasma . It is particularly effective against Mycoplasma hyopneumoniae and Pasteurella multocida , which are common pathogens in swine.

Mode of Action

Tylvalosin works by inhibiting protein synthesis within the bacterial cell . It achieves this by binding to the 50S subunit of the bacterial ribosome , specifically targeting the 23S ribosomal RNA molecule . This interaction blocks the ribosomes, the parts of the cell where proteins are produced, thereby inhibiting the growth of bacteria .

Biochemical Pathways

Tylvalosin’s action affects several biochemical pathways. For instance, it has been found to regulate signal transduction, proteolysis, and oxidation-reduction processes . Additionally, it influences pathways such as protein digestion and absorption, PI3K-Akt signaling, FoxO signaling, and Ferroptosis pathways . These pathways might relate to PRRSV proliferation or host innate immune response .

Pharmacokinetics

It is known that tylvalosin is administered orally, either directly in drinking water or mixed into feed

Result of Action

Tylvalosin has a significant impact at the molecular and cellular levels. It can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at certain concentrations . It also regulates the expression of several antivirus-related genes, including HMOX1, ATF3, FTH1, FTL, NR4A1, and CDKN1A . The increased expression level of HMOX1, a reported anti-PRRSV gene, has been confirmed .

Action Environment

The action of Tylvalosin can be influenced by various environmental factors. For instance, the in vivo environment is more complex, and characteristics of the drug and host factors can interrupt the anti-viral effect, such as drug absorption, distribution, and metabolism . Furthermore, the effectiveness of Tylvalosin can vary depending on the specific strain of the pathogen and the overall health status of the animal. More research is needed to fully understand how environmental factors influence Tylvalosin’s action, efficacy, and stability.

Safety and Hazards

Tylvalosin is considered non-hazardous according to a safety data sheet .

将来の方向性

Recent studies have shown that tylvalosin could inhibit PRRSV replication in MARC-145 cells, and suppress the PRRSV-induced NF-κB activation and cytokines expression . The combination of tylvalosin with the immunopotentiator Poria cocos polysaccharides (PCP) provides a promising strategy for PRRS treatment . Another study demonstrated that the combination of inactivated PRRSV vaccines with tylvalosin tartrate could improve the function of the immune system in piglets and improve the health status of swine herds during PRRSV-inactivated vaccine immunization .

生化学分析

Biochemical Properties

Tylvalosin exerts its antibiotic effect by reversibly binding to the 23S rRNA of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis . It has strong antibacterial activity against Mycoplasma, Spirochetes, most gram-positive bacteria, and some gram-negative bacteria .

Cellular Effects

Tylvalosin can inhibit PRRSV proliferation in a dose-dependent manner, causing more than 90% proliferation reduction at 40 µg/mL . It also reduces the levels of serum IL-8, IL-12, TNFα, and GM-CSF . Furthermore, it can enhance macrophage phagocytic activity, as well as reduce oxidative stress and decrease pro-inflammatory cytokine expression .

Molecular Mechanism

The molecular mechanism of Tylvalosin involves its binding to the 23S rRNA of the 50S ribosomal subunit, which inhibits bacterial protein synthesis . This action is generally considered bacteriostatic .

Temporal Effects in Laboratory Settings

The antimicrobial effectiveness of Tylvalosin against bacteria that cause diseases was investigated in the laboratory . The main clinical studies on the effectiveness of Tylvalosin were carried out on farms in several countries within and outside the EU .

Dosage Effects in Animal Models

In a PRRSV challenge model in pregnant sows, Tylvalosin significantly reduced the levels of serum IL-8, IL-12, TNFα, and GM-CSF . In a dual challenge study in piglet, Tylvalosin reduced serum IL1β, IL-4, IL-6, IL-8, IL-10, IL-12, IL-1α, IL-13, IL-17A, IL-18, GM-CSF, TGFβ1, TNFα, CCL3L1, MIG, PEPCAM-1 (P < 0.001) and increased serum IFNα, IL-1ra and MIP-1b (P < 0.001) .

Metabolic Pathways

As a macrolide antibiotic, it is known to inhibit protein synthesis in bacterial cells by binding to the 23S rRNA of the 50S ribosomal subunit .

Transport and Distribution

It is known that Tylvalosin is administered by mouth and is used for the treatment of bacterial infections in swine .

Subcellular Localization

As a macrolide antibiotic, it is known to bind to the 23S rRNA of the 50S ribosomal subunit in bacterial cells, thereby inhibiting protein synthesis .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tylvalosin involves the conversion of a precursor compound into the final product through a series of chemical reactions.", "Starting Materials": [ "L-valine", "L-tyrosine", "L-oleucine", "L-lysine", "L-phenylalanine", "4'-epi-tylosin" ], "Reaction": [ "Protection of the amino group of L-lysine by reaction with tert-butyloxycarbonyl (Boc) anhydride", "Coupling of the protected L-lysine with L-tyrosine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalyst", "Removal of the Boc protecting group by treatment with trifluoroacetic acid (TFA)", "Coupling of the deprotected L-lysine-L-tyrosine dipeptide with L-valine and L-phenylalanine using DCC and DMAP as catalyst", "Conversion of the resulting tripeptide into 4'-epi-tylosin by reaction with sodium borohydride (NaBH4) and acetic acid", "Conversion of 4'-epi-tylosin into Tylvalosin by oxidation with Jones reagent" ] }

CAS番号

63409-12-1

分子式

C53H87NO19

分子量

1042.3 g/mol

IUPAC名

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C53H87NO19/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3/b18-17-,28-22-/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1

InChIキー

KCJJINQANFZSAM-ADGRHPCQSA-N

異性体SMILES

CC[C@@H]1[C@H](/C=C(\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)/C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

正規SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC

外観

Solid powder

沸点

1005.4±65.0 °C(Predicted)

その他のCAS番号

63409-12-1

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Aivlosin, Tylvalosin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tylvalosin
Reactant of Route 2
Tylvalosin
Reactant of Route 3
Tylvalosin
Reactant of Route 4
Tylvalosin
Reactant of Route 5
Tylvalosin
Reactant of Route 6
Tylvalosin

Q & A

Q1: What is the primary mechanism of action of Tylvalosin?

A1: Tylvalosin, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. [, , , , ] It binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis. []

Q2: Does Tylvalosin have any effects beyond its antibacterial properties?

A2: Research suggests Tylvalosin may possess anti-inflammatory and pro-resolution properties in addition to its antimicrobial activity. [] Studies in porcine leukocytes show that it can induce apoptosis in neutrophils and macrophages, promote efferocytosis, and modulate the production of inflammatory cytokines and lipid mediators. [] For example, Tylvalosin increased the release of pro-resolving Lipoxin A4 and Resolvin D1 while inhibiting the production of pro-inflammatory Leukotriene B4 in stimulated porcine neutrophils. []

Q3: How does Tylvalosin impact the immune response during PRRSV vaccination?

A3: Studies indicate that administering Tylvalosin to piglets during immunization with an inactivated PRRSV vaccine can improve their immune response. [] This includes attenuating the increase in total white blood cells, inducing an increase in monocyte counts, and attenuating the inflammatory response induced by the vaccine. [] Furthermore, it was observed to increase interferon-gamma (IFN-γ) expression and attenuate the reduction of CD8+ T cells. []

Q4: What is the molecular formula and weight of Tylvalosin?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Tylvalosin, they consistently refer to it as a macrolide antibiotic derived from tylosin. [, , , ] A search in chemical databases would be needed to retrieve this information.

Q5: Does infection status influence Tylvalosin pharmacokinetics?

A6: Yes, research in chickens suggests that Mycoplasma gallisepticum infection can alter Tylvalosin pharmacokinetics. [] Infected chickens showed decreased serum concentrations, increased elimination rates, and higher bioavailability compared to healthy chickens, highlighting the importance of dose adjustments during active infection. []

Q6: What factors can contribute to variation in Tylvalosin absorption in chickens?

A7: The type of catheter used for oral administration can significantly impact Tylvalosin absorption in chickens. [] Studies using flexible and rigid catheters demonstrated differences in plasma kinetics, highlighting the importance of standardized administration techniques in pharmacokinetic studies. []

Q7: What diseases caused by Mycoplasma species has Tylvalosin been shown to be effective against in swine?

A8: Tylvalosin has demonstrated efficacy in controlling Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia, in pigs. [, , , ] Additionally, it has been shown to be effective against Mycoplasma hyorhinis infections. []

Q8: Can Tylvalosin be used to control Clostridium infections in poultry?

A9: Studies suggest that low-dose Tylvalosin can effectively control Clostridium colonization in the cecum of broiler chickens, leading to improvements in productive performance such as weight gain and feed conversion rate. []

Q9: Is there evidence of developing resistance to Tylvalosin?

A12: Yes, despite its relatively recent introduction, studies have reported the emergence of reduced susceptibility and resistance to Tylvalosin in Brachyspira hyodysenteriae isolates. [, , , ] This highlights the importance of monitoring antimicrobial resistance patterns and implementing strategies to mitigate resistance development.

Q10: Does Tylvalosin exhibit cross-resistance with other antimicrobial classes?

A13: While Tylvalosin showed good efficacy against M. hyopneumoniae in a study, one isolate displayed high MICs for macrolides, lincomycin, and Tylvalosin, suggesting potential cross-resistance within these classes. [] This highlights the need for further investigation into cross-resistance mechanisms.

Q11: What analytical techniques are used to quantify Tylvalosin in biological samples?

A14: Several analytical methods have been employed for Tylvalosin quantification, including microbiological assays, high-performance liquid chromatography (HPLC), and ultra-high liquid chromatography with ultraviolet detection. [, , , , , ] The choice of method depends on factors such as sensitivity, sample matrix, and available resources.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。